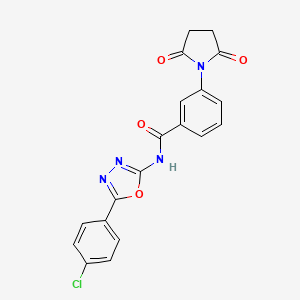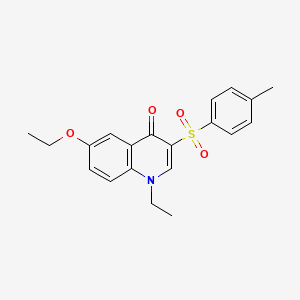
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activities
A significant area of application is in anticancer research. A study on the design, synthesis, and evaluation of related compounds demonstrated moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds, by incorporating structural elements similar to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, have shown promising results in inhibiting cancer cell growth (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Properties
Research also extends into antimicrobial and antitubercular properties. A study focused on novel N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives uncovered that certain compounds exhibited promising antitubercular activity against Mycobacterium tuberculosis, highlighting their potential as lead molecules for further development in tuberculosis treatment (Nayak et al., 2016).
Antioxidant Activity
Additionally, the antioxidant potential of similar compounds has been explored. For instance, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were synthesized and identified as potent antioxidants, with some exhibiting higher activity than ascorbic acid, suggesting their utility in oxidative stress-related conditions (Tumosienė et al., 2019).
RET Kinase Inhibitors for Cancer Therapy
Explorations into RET kinase inhibitors for cancer therapy have led to the discovery of novel compounds with the potential to inhibit RET kinase activity. This includes specific derivatives that demonstrated substantial inhibition, providing a basis for developing new therapeutic agents for cancers driven by RET mutations (Mei Han et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O4/c20-13-6-4-11(5-7-13)18-22-23-19(28-18)21-17(27)12-2-1-3-14(10-12)24-15(25)8-9-16(24)26/h1-7,10H,8-9H2,(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJERRVYUGZRAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2659494.png)

![N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2659499.png)

![N-[[5-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2659501.png)
![1-[3-[5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2659503.png)
![N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide](/img/structure/B2659504.png)
![[(3,4-Dimethoxyphenyl)sulfonyl]acetic acid](/img/structure/B2659505.png)
![N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B2659506.png)



![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659511.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2659512.png)
